![molecular formula C5H6BrNO2S2 B2562254 (5-Bromothiophen-2-yl)methanesulfonamide CAS No. 1178026-05-5](/img/structure/B2562254.png)
(5-Bromothiophen-2-yl)methanesulfonamide
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Overview
Description
“(5-Bromothiophen-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1178026-05-5 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular formula of “(5-Bromothiophen-2-yl)methanesulfonamide” is C5H6BrNO2S2. Its molecular weight is 256.14.Scientific Research Applications
Catalytic Applications
In the realm of catalysis, (5-Bromothiophen-2-yl)methanesulfonamide derivatives could play a role in the development of new catalytic processes. Wang et al. (2000) explored the catalytic performance of Re/HZSM-5 for methane dehydrocondensation, producing aromatic compounds like benzene and naphthalene, indicating the potential for sulfonamide derivatives in enhancing catalytic reactions (Wang et al., 2000).
Methane Conversion
Research has also delved into the conversion of methane into more valuable chemicals using catalysts that could potentially be derived or inspired by (5-Bromothiophen-2-yl)methanesulfonamide. Batamack et al. (2017) discussed the conversion of methane to light olefins or higher hydrocarbons through in situ halogenation using a catalyst, suggesting a pathway where sulfonamide derivatives could find application (Batamack et al., 2017).
Enzymatic Inhibition
In biochemistry, sulfonamide derivatives, including potentially (5-Bromothiophen-2-yl)methanesulfonamide, have been investigated for their ability to inhibit certain enzymes. Huang et al. (2006) identified quinolinyl sulfonamides as potent methionine aminopeptidase inhibitors, which opens up the possibility for (5-Bromothiophen-2-yl)methanesulfonamide derivatives in similar enzymatic inhibition studies (Huang et al., 2006).
Mechanism of Action
The mechanism of action of “(5-Bromothiophen-2-yl)methanesulfonamide” is not specified in the search results. As it is used for research purposes, its mechanism of action may depend on the specific context of the research.
Future Directions
properties
IUPAC Name |
(5-bromothiophen-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXZGTRENOAWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1178026-05-5 |
Source
|
Record name | (5-bromothiophen-2-yl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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